ethyl 2-[(2-{[(4-chlorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate
Description
This compound is a synthetic organic molecule featuring a 1,2-dihydroisoquinolin-1-one core substituted with a carbamoyl methyl group at position 2 and an ethoxyacetate moiety at position 4.
Properties
IUPAC Name |
ethyl 2-[2-[2-(4-chloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O5/c1-2-28-20(26)13-29-18-5-3-4-17-16(18)10-11-24(21(17)27)12-19(25)23-15-8-6-14(22)7-9-15/h3-11H,2,12-13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJTUYBBBWXTAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2-{[(4-chlorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the 4-Chloroanilino Group: The 4-chloroanilino group can be introduced through a nucleophilic substitution reaction, where a chloroaniline derivative reacts with an appropriate electrophile.
Formation of the Ethyl Ester Group: The ethyl ester group can be introduced through esterification, where an acid reacts with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[(2-{[(4-chlorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The chloroanilino group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can yield hydroxyl derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound's IUPAC name is ethyl 2-[2-[2-(4-chloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate. Its molecular formula is , with a molecular weight of approximately 428.9 g/mol. The synthesis typically involves multiple steps:
- Formation of the Isoquinoline Core : Achieved through the Pictet-Spengler reaction.
- Introduction of the Chloroaniline Moiety : Involves nucleophilic substitution.
- Formation of the Ethyl Ester Group : Accomplished via esterification using ethanol and an acid catalyst.
The biological activity of ethyl 2-[(2-{[(4-chlorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate is primarily attributed to its ability to interact with specific enzymes or receptors, leading to inhibition or alteration of enzyme activity. This interaction is mediated through:
- Hydrogen Bonding
- Hydrophobic Interactions
- Van der Waals Forces
Antimicrobial Properties
Research indicates that compounds with structural similarities to this compound exhibit antimicrobial properties. For instance, derivatives of isoquinoline have shown efficacy against various bacterial strains, suggesting this compound may possess similar activities due to its unique structure.
Medicinal Chemistry Applications
This compound has potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. Its ability to modulate enzyme activity makes it a candidate for further investigation in drug development.
Case Studies
-
Isoquinoline Derivatives : Studies on isoquinoline derivatives indicate their potential as anti-cancer agents. The structural characteristics of this compound may enhance its effectiveness against cancer cells.
- Example Study : A study demonstrated that isoquinoline derivatives inhibited tumor growth in vitro, highlighting the therapeutic potential of compounds with similar structures.
-
Neuroprotective Effects : Compounds with isoquinoline structures have been explored for their neuroprotective effects in models of neurodegenerative diseases.
- Example Study : Research has shown that certain isoquinoline derivatives can reduce β-amyloid levels, which are implicated in Alzheimer's disease.
Mechanism of Action
The mechanism of action of ethyl 2-[(2-{[(4-chlorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isoquinoline Derivatives with Aromatic Substitutions
Compound A : 2-[[2-[(4-Chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide
- Structural Differences :
- Position 2 Substituent : Benzyl (4-chlorophenylmethyl) vs. carbamoylmethyl (4-chlorophenylcarbamoyl).
- Terminal Group : Acetamide (-NH-C6H4-3-CH3) vs. ethyl ester (-O-CO-OEt).
- Functional Implications :
- The benzyl group in Compound A increases lipophilicity (logP likely higher), whereas the carbamoyl group in the target compound may enhance hydrogen-bonding capacity.
- The ethyl ester in the target compound may improve metabolic stability compared to the amide in Compound A, which could undergo slower hydrolysis .
Compound B : Ethyl (2-(4-Phenoxyphenoxy)ethyl)carbamate (Fenoxycarb)
- Structural Differences: Core Structure: Phenoxyethyl carbamate vs. isoquinoline-1-one. Substituents: Phenoxyphenoxy vs. chlorophenylcarbamoyl and ethoxyacetate.
- Functional Implications: Fenoxycarb is a known insect growth regulator, suggesting the target compound’s ethoxyacetate and isoquinoline core may confer distinct pesticidal mechanisms. The isoquinoline scaffold could enable π-π stacking in biological targets, unlike Fenoxycarb’s linear ether chain .
Esters and Carbamates with Chlorophenyl Motifs
Compound C : Ethyl α,2-Dichloro-5-(4-(difluoromethyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-fluorophenoxyacetate
- Structural Differences: Heterocycle: Pyrazole vs. isoquinoline. Substituents: Dichloro, difluoromethyl, and fluoro groups vs. carbamoylmethyl and chlorophenyl.
- Functional Implications: The pyrazole ring in Compound C may enhance metabolic resistance, whereas the isoquinoline in the target compound offers a planar aromatic system for target binding.
Complex Esters with Indole/Chlorobenzoyl Groups
Compound D : 4-(1,1-Difluoro-4-methyl-4-(2-oxo-3-phenyloxazolidin-4-yl)pent-1-en-2-yl)phenyl 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate
- Structural Differences: Core: Indole-chlorobenzoyl vs. isoquinoline-carbamoyl. Substituents: Difluoro, oxazolidinone, and methoxy groups vs. ethoxyacetate.
- Functional Implications: Compound D’s indole and oxazolidinone groups suggest protease or kinase inhibition, while the target compound’s isoquinoline may target different enzymes.
Biological Activity
Ethyl 2-[(2-{[(4-chlorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Synthesis
The compound features an isoquinoline core, a chloroaniline moiety, and an ethyl ester group. The synthesis typically involves multiple steps:
- Formation of the Isoquinoline Core : Achieved through the Pictet-Spengler reaction.
- Introduction of the Chloroaniline Moiety : Involves nucleophilic substitution.
- Formation of the Ethyl Ester Group : Conducted via esterification with ethanol and an acid catalyst.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The compound can bind to various enzymes or receptors, inhibiting their activity or modulating their function through:
- Hydrogen Bonding : Facilitates interactions with target sites.
- Hydrophobic Interactions : Enhances binding affinity.
- Van der Waals Forces : Contributes to overall stability in binding.
Antitumor Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related compounds have shown:
- Cytotoxic Effects : Effective against various cancer cell lines, including glioblastoma and breast adenocarcinoma.
- Mechanisms of Action : Induction of apoptosis characterized by chromatin condensation and cell shrinkage .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Similar derivatives have demonstrated:
- Broad-Spectrum Activity : Against both Gram-positive and Gram-negative bacteria.
- Potential as Therapeutics : In the development of new antimicrobial agents .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound and its derivatives:
| Study | Findings |
|---|---|
| Gursoy & Karal (2003) | Identified significant antitumor activity in synthesized compounds similar to ethyl 2-[...]. |
| Al-Suwaidan et al. (2016) | Reported cytotoxic effects against breast cancer cells with IC50 values in the nanomolar range for related compounds. |
| Pandey et al. (2009) | Documented antimicrobial activity against various pathogens, indicating potential for therapeutic applications. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 2-[(2-{[(4-chlorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the preparation of the isoquinolinone core. Key steps include:
- Coupling reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the 4-chlorophenylcarbamoyl group to the methylene bridge .
- Esterification : Ethyl acetate or ethanol as solvents for ester formation under acidic or basic conditions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) and recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How can UV-vis spectroscopy be utilized to characterize this compound and its inclusion complexes?
- Methodological Answer : UV-vis spectra (200–400 nm) are critical for identifying π→π* transitions in the isoquinoline and carbamoyl moieties. For inclusion complexes with β-cyclodextrin:
- Prepare physical mixtures and complexes via kneading or co-precipitation.
- Compare spectral shifts (e.g., hypsochromic shifts in the 250–300 nm range) to confirm host-guest interactions .
Q. What solvent systems are recommended for solubility and stability studies?
- Methodological Answer :
- Polar aprotic solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for initial dissolution.
- Aqueous compatibility : Use β-cyclodextrin (10–20 mM in PBS, pH 7.4) to enhance solubility via inclusion complexation, monitored by dynamic light scattering (DLS) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer :
- Crystallization : Vapor diffusion with dichloromethane/methanol (1:1) at 4°C.
- Refinement : Use SHELXL for small-molecule refinement. Key parameters:
- Twin refinement if data shows pseudo-merohedral twinning (common in isoquinoline derivatives).
- Validate hydrogen bonding (e.g., N–H···O=C interactions) using Olex2 or Mercury .
Q. What strategies address contradictory bioactivity data in enzyme inhibition assays?
- Methodological Answer :
- Dose-response validation : Replicate assays (n ≥ 3) with positive controls (e.g., staurosporine for kinases).
- Off-target analysis : Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific binding .
- Structural analogs : Compare with derivatives (e.g., methyl vs. ethyl esters) to isolate substituent effects .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Core modifications : Introduce electron-withdrawing groups (e.g., nitro at C-7) to enhance receptor binding.
- Side-chain variations : Replace the ethyl ester with a trifluoroethyl group to improve metabolic stability .
- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to align active conformers with co-crystallized targets .
Q. What analytical methods resolve degradation products under oxidative conditions?
- Methodological Answer :
- Forced degradation : Expose to 3% H₂O₂ at 40°C for 24 hours.
- LC-MS/MS analysis : Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to identify quinoline N-oxide derivatives (m/z +16) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
